Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25ClN2O3 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
The compound "Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate" is part of a broader category of chemicals that have been the focus of various scientific studies due to their potential applications in different fields. While this specific compound's direct studies might not be widely documented, the research into related compounds provides insight into potential applications and the nature of scientific interest in this class of chemicals.
Biodegradation and Environmental Fate
One area of interest is the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), which shares structural similarities with the compound . Studies have shown that microorganisms in soil and groundwater can degrade ETBE, suggesting potential environmental resilience and degradation pathways for similar compounds. Such research indicates the importance of understanding the environmental behavior of chemical additives used in fuel and other industrial applications to assess their ecological impact and degradation mechanisms (Thornton et al., 2020).
Synthetic Routes and Chemical Manufacturing
The synthetic routes for related compounds, such as vandetanib, provide insights into the chemical manufacturing processes that could be relevant for the compound of interest. These studies offer perspectives on optimizing synthetic methods for industrial production, highlighting the compound's potential use in pharmaceuticals and its commercial value in manufacturing (Mi, 2015).
Catalysis and Chemical Reactions
Research on catalytic methods and chemical reactions, including kinetic resolutions and transformations, underscores the significance of such compounds in synthetic chemistry. This area explores how specific catalysts can be used to achieve high selectivity and efficiency in chemical syntheses, potentially leading to advancements in creating enantiopure compounds and other chemically significant products (Pellissier, 2011).
properties
IUPAC Name |
tert-butyl (3R,4R)-3-[2-(3-chlorophenyl)ethylamino]-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(22)20-10-14(15(21)11-20)19-8-7-12-5-4-6-13(18)9-12/h4-6,9,14-15,19,21H,7-8,10-11H2,1-3H3/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQKXXGTNROADM-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NCCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NCCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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